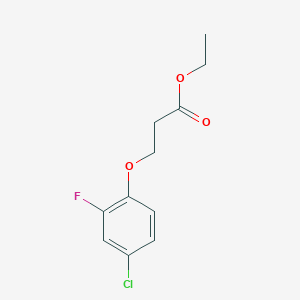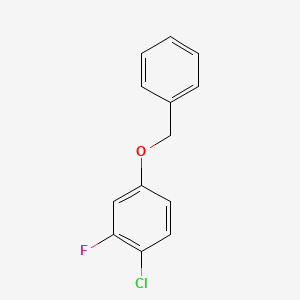![molecular formula C10H12F3NO B7902535 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine](/img/structure/B7902535.png)
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenol ring, which is further connected to a propanamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)phenol and 2-propanolamine.
Reaction Conditions: The reaction involves the formation of an ether linkage between the phenol and the amine group. This can be achieved through nucleophilic substitution reactions under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used under various conditions.
Major Products Formed:
Oxidation Products: Trifluoromethyl phenol derivatives.
Reduction Products: Trifluoromethyl amines.
Substitution Products: Various substituted phenol and amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the electronic properties of the molecule, affecting its binding affinity and reactivity with biological targets.
Comparaison Avec Des Composés Similaires
Trifluoromethylphenol: Similar structure but lacks the amine group.
Trifluoromethylamine: Similar functional group but different molecular framework.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine provides unique chemical and biological properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications continue to expand as research progresses, highlighting its importance in modern chemistry and beyond.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXTXLXZZVLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














